molecular formula C24H33N5O2 B11674981 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide

2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide

Cat. No.: B11674981
M. Wt: 423.6 g/mol
InChI Key: ONEJXHKXRIRTDM-UQQQWYQISA-N
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Description

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a diethylamino-hydroxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H33N5O2/c1-3-29(4-2)22-11-10-21(23(30)16-22)17-25-26-24(31)19-28-14-12-27(13-15-28)18-20-8-6-5-7-9-20/h5-11,16-17,30H,3-4,12-15,18-19H2,1-2H3,(H,26,31)/b25-17-

InChI Key

ONEJXHKXRIRTDM-UQQQWYQISA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

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